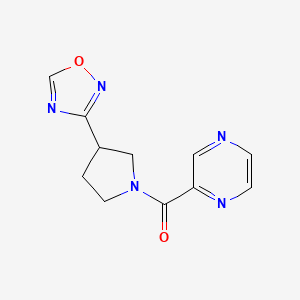

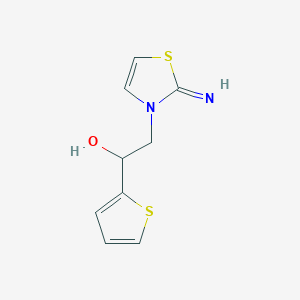

![molecular formula C16H18BrN5O2 B2376006 7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691399-22-1](/img/structure/B2376006.png)

7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H18BrN5O2 and its molecular weight is 392.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The research into compounds similar to 7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide often explores their synthesis and potential biological activities. For instance, Gilava et al. (2020) detailed the synthesis of a series of triazolopyrimidines, evaluating their antimicrobial and antioxidant activities. This study emphasizes the chemical versatility of triazolopyrimidines and their potential as bioactive molecules (Gilava, Patel, Ram, & Chauhan, 2020).

Antiviral and Antiproliferative Research

Compounds bearing the triazolopyrimidine core have been investigated for their antiviral and antiproliferative activities. Research by Swayze et al. (1992) on pyrrolo[2,3-d]pyrimidine derivatives related to sangivamycin and toyocamycin, for example, tested these compounds for their biological activity, showcasing the potential of triazolopyrimidines in medicinal chemistry applications (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidines are another area of interest. Abunada et al. (2008) synthesized new pyrazole, fused pyrazolopyrimidine, and triazolopyrimidine derivatives, testing them for antimicrobial activity. Their work highlights the compound's potential in developing new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Chemical Synthesis and Modification

Research on the chemical synthesis and modification of triazolopyrimidines offers insights into the development of novel compounds with potential applications in various scientific fields. Massari et al. (2017) developed efficient one-step synthesis procedures for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, indicating the scaffold's utility in generating biologically active compounds (Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, & Tabarrini, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response.

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within certain cell lines .

Properties

IUPAC Name |

7-(5-bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5O2/c1-3-6-24-12-5-4-10(17)7-11(12)14-13(15(18)23)9(2)21-16-19-8-20-22(14)16/h4-5,7-8,14H,3,6H2,1-2H3,(H2,18,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMKLTMUJDVVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C2C(=C(NC3=NC=NN23)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)

![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)

![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)

![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)